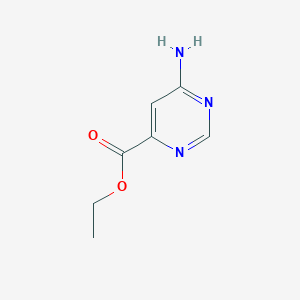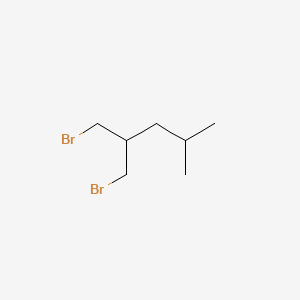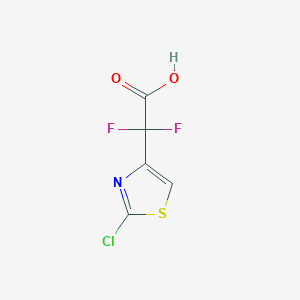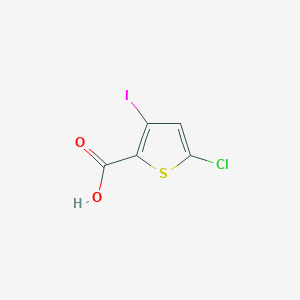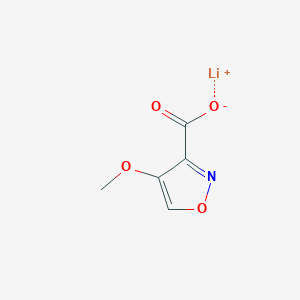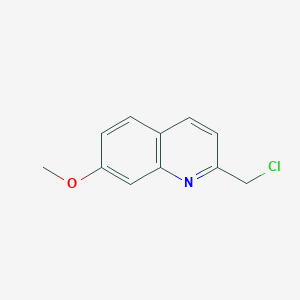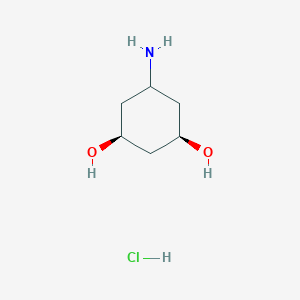
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of hydroxyl groups. Common synthetic routes include catalytic hydrogenation and reduction using reagents like lithium aluminum hydride. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, fully saturated cyclohexane derivatives, and various substituted cyclohexane compounds.
Scientific Research Applications
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-diol: Lacks the amino group, leading to different chemical properties and reactivity.
Cyclohexane-1,2-diol: Differing position of hydroxyl groups affects its stereochemistry and reactivity.
Aminocyclohexane: Lacks hydroxyl groups, resulting in distinct chemical behavior.
Uniqueness
(1R,3S,5s)-5-aminocyclohexane-1,3-diol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1S,3R)-5-aminocyclohexane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h4-6,8-9H,1-3,7H2;1H/t4?,5-,6+; |
InChI Key |
TYYJTPANIJFYMT-DKECMWHCSA-N |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1O)N)O.Cl |
Canonical SMILES |
C1C(CC(CC1O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
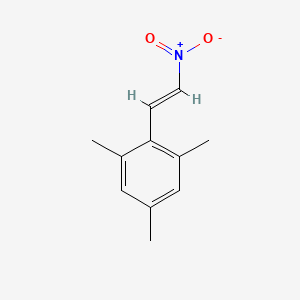
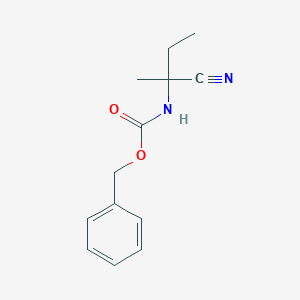
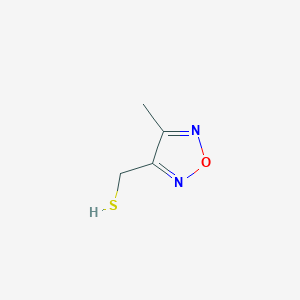
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)
